3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methylphenyl)propanamide
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Overview
Description
3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2-METHYLPHENYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydrophthalazinone moiety, and a methylphenyl propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2-METHYLPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the dihydrophthalazinone core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with hydrazine or a hydrazine derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Attachment of the methylphenyl propanamide group: This can be accomplished through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 2-methylphenylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it useful in the design of novel materials with specific properties, such as polymers or coatings.
Biological Research: The compound could be used as a tool to study biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2-METHYLPHENYL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROPHENYL)-2-[5-(4-METHYLPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE
- 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-THIOL
Uniqueness
3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(2-METHYLPHENYL)PROPANAMIDE is unique due to its combination of a dihydrophthalazinone core with a chlorophenyl group and a methylphenyl propanamide group. This specific arrangement of functional groups may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C24H20ClN3O2 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C24H20ClN3O2/c1-16-6-2-5-9-21(16)26-22(29)14-15-28-24(30)20-8-4-3-7-19(20)23(27-28)17-10-12-18(25)13-11-17/h2-13H,14-15H2,1H3,(H,26,29) |
InChI Key |
DZBDVQYIEFNFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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